2-Bromo-1-fluoro-3-methyl-5-nitrobenzene
Overview
Description
2-Bromo-1-fluoro-3-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methyl, and nitro groups. This compound is used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The following steps outline a common synthetic route:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.
Fluorination: The brominated benzene undergoes fluorination using a fluorinating agent such as silver(I) fluoride (AgF) to introduce the fluorine substituent.
Methylation: The fluorinated benzene is methylated using methyl chloride (CH3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Scientific Research Applications
2-Bromo-1-fluoro-3-methyl-5-nitrobenzene is used in various scientific research applications, including:
Pharmaceuticals: As a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: In the development of advanced materials such as polymers and liquid crystals.
Organic Synthesis: As a reagent in the synthesis of complex organic molecules for research and development purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles to form substituted benzene derivatives. The presence of electron-withdrawing groups such as the nitro group enhances the reactivity of the compound towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
- 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
- 1-Bromo-3-fluoro-2-nitrobenzene
Uniqueness
2-Bromo-1-fluoro-3-methyl-5-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, methyl, and nitro groups makes it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
2-bromo-1-fluoro-3-methyl-5-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUBDWGUHDEDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275560 | |
Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426805-92-6 | |
Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426805-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.